molecular formula C17H24N2O2 B2560784 N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034305-94-5

N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2560784
CAS No.: 2034305-94-5
M. Wt: 288.391
InChI Key: DCTKBKMFDUHWQG-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the benzamide core: This can be achieved through the reaction of 4-aminobenzamide with cyclopropylmethyl bromide under basic conditions to introduce the cyclopropylmethyl group.

    Introduction of the methoxypiperidinyl group: The next step involves the nucleophilic substitution of the benzamide derivative with 4-methoxypiperidine, often facilitated by a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxypiperidinyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the benzamide core produces amines.

Scientific Research Applications

N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to receptor binding and enzyme inhibition.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropylmethyl and methoxypiperidinyl groups play crucial roles in binding affinity and selectivity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, thereby exerting its effects on biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-4-(4-hydroxypiperidin-1-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(cyclopropylmethyl)-4-(4-ethoxypiperidin-1-yl)benzamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-21-16-8-10-19(11-9-16)15-6-4-14(5-7-15)17(20)18-12-13-2-3-13/h4-7,13,16H,2-3,8-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTKBKMFDUHWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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